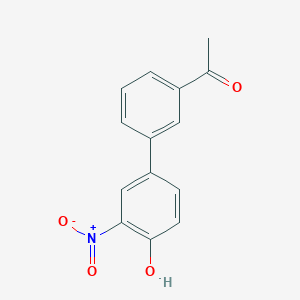
4-(3-Fluoro-4-methoxyphenyl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoro-4-methoxyphenyl)-2-nitrophenol, or 4-FMPN, is an organic compound with a wide range of applications in scientific research. 4-FMPN is a nitroaromatic compound that is used as a building block in organic synthesis and as a reagent for various chemical reactions. It has been studied for its biochemical and physiological effects and its potential applications in lab experiments.
Scientific Research Applications
4-FMPN has a wide range of applications in scientific research. It is commonly used as a building block in organic synthesis and as a reagent for various chemical reactions. It is also used in the synthesis of organic compounds, such as heterocyclic compounds, and in the preparation of pharmaceuticals and other organic compounds. Additionally, 4-FMPN has been used in the synthesis of dyes, pigments, and other compounds used in the textile industry.
Mechanism of Action
The mechanism of action of 4-FMPN is not fully understood. However, it is believed to act as a proton acceptor and electron donor in chemical reactions. It is also believed to be involved in the formation of covalent bonds between molecules, which are essential for the formation of complex molecules. In addition, 4-FMPN has been shown to form stable complexes with transition metals, which can be used to catalyze various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FMPN have not been extensively studied. However, it has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases. In addition, 4-FMPN has been shown to have antimicrobial activity and has been used to treat bacterial and fungal infections.
Advantages and Limitations for Lab Experiments
4-FMPN has several advantages and limitations for use in laboratory experiments. One of the main advantages of 4-FMPN is its low cost and availability. Additionally, it is relatively stable and can be stored for long periods of time without degradation. On the other hand, 4-FMPN is a hazardous material and should be handled with care. It should not be used in experiments involving human subjects or animals.
Future Directions
There are several potential future directions for 4-FMPN. One potential direction is to further investigate its biochemical and physiological effects and its potential applications in the treatment of diseases. Additionally, further research could be conducted to explore its potential for use in the synthesis of organic compounds, such as heterocyclic compounds, and its potential for use in the preparation of pharmaceuticals and other organic compounds. Finally, further research could be conducted to explore its potential for use in the synthesis of dyes, pigments, and other compounds used in the textile industry.
Synthesis Methods
4-FMPN can be synthesized via a three-step reaction sequence. The first step involves the reaction of 4-methoxyphenol with nitrosyl chloride to form 4-nitro-3-fluorophenol. The second step involves the reaction of 4-nitro-3-fluorophenol with sodium nitrite to form 4-nitro-3-fluoro-4-methoxyphenol. The final step involves the reaction of 4-nitro-3-fluoro-4-methoxyphenol with sodium hydroxide to form 4-(3-fluoro-4-methoxyphenyl)-2-nitrophenol.
properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4/c1-19-13-5-3-8(6-10(13)14)9-2-4-12(16)11(7-9)15(17)18/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBZDMPLSXDYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686271 |
Source


|
| Record name | 3'-Fluoro-4'-methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-methoxyphenyl)-2-nitrophenol | |
CAS RN |
1261923-60-7 |
Source


|
| Record name | 3'-Fluoro-4'-methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














